Tert-butyl (2-formylquinolin-8-yl)carbamate

説明

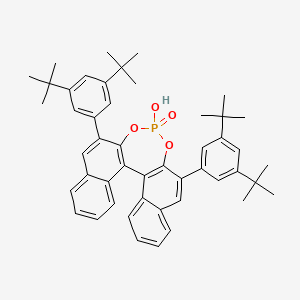

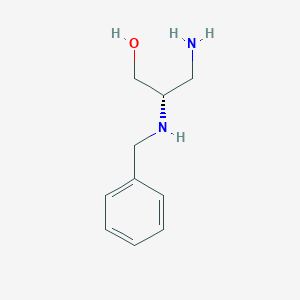

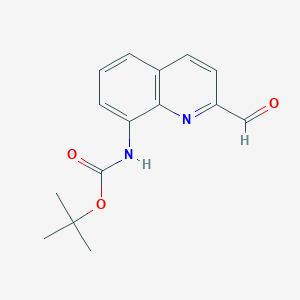

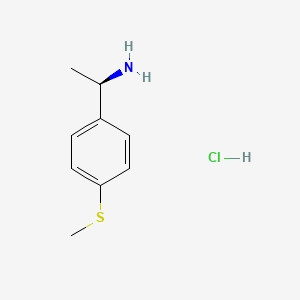

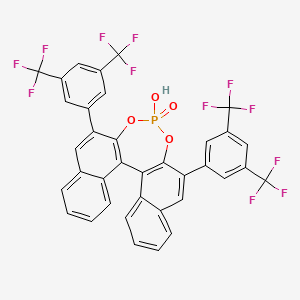

Tert-butyl (2-formylquinolin-8-yl)carbamate is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 . It is also known by its Chemical Abstracts Service (CAS) number 380153-78-6 .

Molecular Structure Analysis

The molecular structure of Tert-butyl (2-formylquinolin-8-yl)carbamate consists of a quinoline ring attached to a carbamate group . The carbamate group is further substituted with a tert-butyl group .Physical And Chemical Properties Analysis

Tert-butyl (2-formylquinolin-8-yl)carbamate has a predicted boiling point of 400.3±25.0 °C and a predicted density of 1.252±0.06 g/cm3 . Its pKa is predicted to be 11.47±0.43 .科学的研究の応用

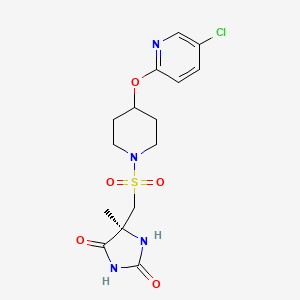

Corrosion Inhibition : tert-Butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), a compound related to tert-butyl (2-formylquinolin-8-yl)carbamate, has been evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. This compound, synthesized and characterized through various techniques, showed effective mixed-type inhibition properties. The adsorption of this inhibitor on the carbon steel surface followed the Langmuir adsorption isotherm. Theoretical studies involving Density Functional Theory (DFT) calculations and Monte Carlo simulations were also performed to establish the relationship between molecular structure and inhibition efficiency (Faydy et al., 2019).

Organic Synthesis and Reaction Mechanisms : Compounds structurally similar to tert-butyl (2-formylquinolin-8-yl)carbamate have been used in organic synthesis, exploring their reactivity and utility in forming novel structures. For instance, reactions involving 3',4'- or 4',5'-dialkoxy-substituted 1-(2'-Bromobenzyl)-2-ethoxycarbonyl-1,2,3,4-tetrahydroisoquinolines with alkyllithium have been studied, providing insights into 1,2 and 1,4 additions of alkyllithium to benzolactams (Orito et al., 2000).

Medicinal Chemistry : N-tert-Butyl isoquine (GSK369796), a derivative in the same chemical family, has been identified as a promising 4-aminoquinoline antimalarial drug candidate. It was designed based on various considerations, including chemical properties, toxicology, and pharmacokinetics, and showed excellent activity against Plasmodium falciparum and rodent malaria parasites. This molecule represents a significant contribution to antimalarial drug development (O’Neill et al., 2009).

Crystallography and Molecular Structure : The crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, compounds related to tert-butyl (2-formylquinolin-8-yl)carbamate, have been studied. These investigations have provided insights into the interactions within the crystal, such as hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Luminescent Materials : Research has been conducted on heteroleptic cationic Ir(III) complexes, where one of the compounds involved is 3,6-di-tert-butyl-9-(4-(4,5-dimethyl-2-(pyridin-2-yl)-1H-imidazol-1-yl)butyl)-9H-carbazole. These complexes exhibit unique photophysical properties, including dual-emission, aggregation-induced fluorescence, and mechanoluminescence, making them suitable for applications like data security protection (Song et al., 2016).

作用機序

Target of Action

Tert-butyl (2-formylquinolin-8-yl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Mode of Action

The Boc protecting group can be removed with strong acid (trifluoroacetic acid) or heat . This allows the protected amine to be exposed and participate in further reactions . The ability to install and remove the Boc group under different conditions provides chemists with a powerful tool for controlling the reactivity of amines in complex organic syntheses .

Biochemical Pathways

Carbamates in general are known to play a crucial role in the synthesis of peptides . They allow for the selective activation and deactivation of amine functionalities, enabling the stepwise assembly of peptide chains .

Result of Action

The primary result of the action of Tert-butyl (2-formylquinolin-8-yl)carbamate is the protection of amines during peptide synthesis . By temporarily blocking the reactivity of amines, this compound allows for the selective formation of peptide bonds .

Action Environment

The action of Tert-butyl (2-formylquinolin-8-yl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acids or heat can lead to the removal of the Boc protecting group . Therefore, the reaction conditions must be carefully controlled to ensure the desired outcome.

特性

IUPAC Name |

tert-butyl N-(2-formylquinolin-8-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-12-6-4-5-10-7-8-11(9-18)16-13(10)12/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVLNLWSXSAYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573646 | |

| Record name | tert-Butyl (2-formylquinolin-8-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-formylquinolin-8-yl)carbamate | |

CAS RN |

380153-78-6 | |

| Record name | tert-Butyl (2-formylquinolin-8-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024237.png)

![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B3024238.png)